2-Naphthalenemethanamine
Overview
Description
2-Naphthalenemethanamine, also known as 2-NMA, is an organic compound that is widely used in scientific research as an intermediate in the synthesis of a variety of organic compounds. 2-NMA is an important building block for the synthesis of a wide range of compounds, including drugs, pesticides, dyes, and other chemicals. 2-NMA has been studied extensively in recent years due to its unique structure and properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
- Chemical Synthesis
- Summary of Application : 2-Naphthalenemethanamine is a benzyl amine that is used as a precursor to other chemicals . It can be synthesized by reacting naphthalene with nitric acid and formaldehyde, followed by hydrolysis of the nitro group .
- Methods of Application : The synthesis of 2-Naphthalenemethanamine involves reacting naphthalene with nitric acid and formaldehyde. This is followed by the hydrolysis of the nitro group .
- Results or Outcomes : The outcome of this process is the production of 2-Naphthalenemethanamine, which can be used as a precursor to other chemicals .
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Pharmaceutical Industry
- Summary of Application : 2-Naphthalenemethanamine is used in the synthesis of pharmaceutical compounds . For example, it is used in the synthesis of Terbinafine Related Compound D .
- Methods of Application : The specific methods of application can vary depending on the specific pharmaceutical compound being synthesized. In general, 2-Naphthalenemethanamine would be reacted with other compounds under controlled conditions to produce the desired pharmaceutical compound .
- Results or Outcomes : The outcome of this process is the production of pharmaceutical compounds that can be used for various therapeutic applications .
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Material Science
- Summary of Application : 2-Naphthalenemethanamine can be used in the synthesis of materials with specific properties .
- Methods of Application : The specific methods of application can vary depending on the specific material being synthesized. In general, 2-Naphthalenemethanamine would be reacted with other compounds under controlled conditions to produce the desired material .
- Results or Outcomes : The outcome of this process is the production of materials with specific properties that can be used in various applications .
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Synthesis of Betti’s Base
- Summary of Application : 2-Naphthalenemethanamine is used in the synthesis of Betti’s base .
- Methods of Application : The specific methods of application can vary depending on the specific compound being synthesized. In general, 2-Naphthalenemethanamine would be reacted with other compounds under controlled conditions to produce Betti’s base .
- Results or Outcomes : The outcome of this process is the production of Betti’s base, which has various applications in chemical research .
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Synthesis of Terbinafine Related Compound D
- Summary of Application : 2-Naphthalenemethanamine is used in the synthesis of Terbinafine Related Compound D .
- Methods of Application : The specific methods of application can vary depending on the specific compound being synthesized. In general, 2-Naphthalenemethanamine would be reacted with other compounds under controlled conditions to produce Terbinafine Related Compound D .
- Results or Outcomes : The outcome of this process is the production of Terbinafine Related Compound D, which has various applications in pharmaceutical research .
properties
IUPAC Name |
naphthalen-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCAHQUVHHVHHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174012 | |
Record name | 2-Naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenemethanamine | |
CAS RN |
2018-90-8 | |
Record name | 2-Naphthalenemethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.